Cas no 2287285-89-4 (4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid)

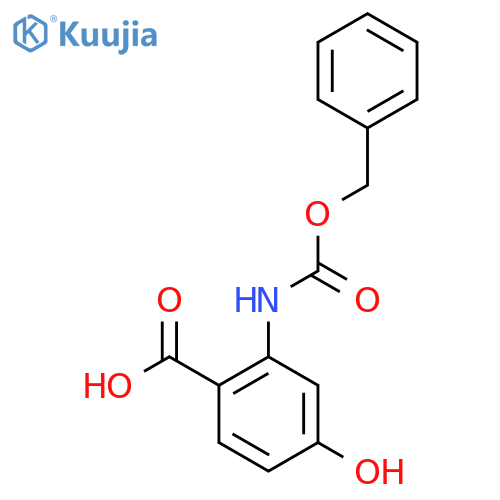

2287285-89-4 structure

商品名:4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid

4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid

- 2287285-89-4

- 2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid

- EN300-6747970

-

- インチ: 1S/C15H13NO5/c17-11-6-7-12(14(18)19)13(8-11)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19)

- InChIKey: ZMPHXZZJISJROK-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=C(C=CC=1C(=O)O)O)=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 287.07937252g/mol

- どういたいしつりょう: 287.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 367

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6747970-1.0g |

2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |

2287285-89-4 | 95.0% | 1.0g |

$541.0 | 2025-03-13 | |

| Enamine | EN300-6747970-0.25g |

2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |

2287285-89-4 | 95.0% | 0.25g |

$498.0 | 2025-03-13 | |

| Enamine | EN300-6747970-2.5g |

2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |

2287285-89-4 | 95.0% | 2.5g |

$1063.0 | 2025-03-13 | |

| Enamine | EN300-6747970-0.1g |

2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |

2287285-89-4 | 95.0% | 0.1g |

$476.0 | 2025-03-13 | |

| Enamine | EN300-6747970-5.0g |

2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |

2287285-89-4 | 95.0% | 5.0g |

$1572.0 | 2025-03-13 | |

| Enamine | EN300-6747970-10.0g |

2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |

2287285-89-4 | 95.0% | 10.0g |

$2331.0 | 2025-03-13 | |

| Enamine | EN300-6747970-0.05g |

2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |

2287285-89-4 | 95.0% | 0.05g |

$455.0 | 2025-03-13 | |

| Enamine | EN300-6747970-0.5g |

2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |

2287285-89-4 | 95.0% | 0.5g |

$520.0 | 2025-03-13 |

4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid 関連文献

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

2287285-89-4 (4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid) 関連製品

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 61389-26-2(Lignoceric Acid-d4)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量